molecular formula C9H4N4 B3050543 1H-Benzimidazole-5,6-dicarbonitrile CAS No. 267642-46-6

1H-Benzimidazole-5,6-dicarbonitrile

Cat. No.: B3050543
CAS No.: 267642-46-6
M. Wt: 168.15 g/mol
InChI Key: SSHZLNHGCHDFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-5,6-dicarbonitrile is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which consists of a benzene ring fused to an imidazole ring.

Preparation Methods

The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile typically involves the reaction of o-phenylenediamine with cyanogen bromide under controlled conditions. This reaction leads to the formation of the desired dicarbonitrile compound. Industrial production methods may involve variations in reaction conditions, such as temperature and solvent, to optimize yield and purity .

Chemical Reactions Analysis

1H-Benzimidazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazole-5,6-dicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

1H-Benzimidazole-5,6-dicarbonitrile can be compared with other benzimidazole derivatives, such as:

This compound stands out due to its specific nitrile groups, which provide unique reactivity and potential for diverse applications.

Properties

IUPAC Name

1H-benzimidazole-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZLNHGCHDFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572479
Record name 1H-Benzimidazole-5,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267642-46-6
Record name 1H-Benzimidazole-5,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-5,6-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-5,6-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-5,6-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-5,6-dicarbonitrile
Reactant of Route 5
1H-Benzimidazole-5,6-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-5,6-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.